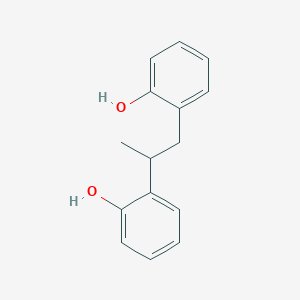

2,2'-(Propane-1,2-diyl)diphenol

Description

Significance of Diphenols in Contemporary Chemical Research

Diphenolic compounds are characterized by the presence of two hydroxyphenyl groups and are fundamental building blocks in polymer chemistry. Their ability to be polymerized leads to the production of a wide array of materials, including high-performance polycarbonates and epoxy resins, which are valued for their durability and transparency. Beyond their industrial applications, diphenols are of significant interest in medicinal chemistry and material science due to their antioxidant properties and potential as substitutes for more controversial compounds like Bisphenol A (BPA). The ongoing research into less toxic and more effective diphenolic structures underscores their importance in developing safer materials for consumer and industrial use.

Isomeric Considerations within Propane-Bridged Diphenols

The propane (B168953) bridge in diphenols can connect the phenol (B47542) rings in various ways, leading to several structural isomers with distinct properties. The most well-known isomer is 4,4'-(propane-2,2-diyl)diphenol, commonly known as Bisphenol A (BPA). In BPA, the two phenol groups are connected at their para positions to the central carbon of a propane-2,2-diyl bridge. In contrast, 2,2'-(Propane-1,2-diyl)diphenol features an unsymmetrical propane-1,2-diyl bridge connecting two phenol rings at their ortho positions. This ortho-substitution pattern significantly influences the molecule's geometry, reactivity, and potential applications. Another related isomer is 2,2'-(Propane-1,3-diyl)diphenol, which has a symmetrical three-carbon bridge. nih.gov The differences in the bridging structure and the point of attachment to the phenolic rings lead to variations in physical and chemical properties, such as melting point, solubility, and reactivity in polymerization reactions.

Table 1: Comparison of Propane-Bridged Diphenol Isomers

| Compound Name | CAS Number | Molecular Formula | Bridging Structure | Substitution Pattern |

| This compound | 3598-25-2 | C₁₅H₁₆O₂ | Propane-1,2-diyl | Ortho, Ortho' |

| 4,4'-(Propane-2,2-diyl)diphenol (BPA) | 80-05-7 | C₁₅H₁₆O₂ | Propane-2,2-diyl | Para, Para' |

| 2,2'-(Propane-1,3-diyl)diphenol | 29337-79-9 | C₁₅H₁₆O₂ | Propane-1,3-diyl | Ortho, Ortho' |

Historical Development and Evolution of Research Perspectives

The history of propane-bridged diphenols is largely dominated by the discovery and commercialization of Bisphenol A. First synthesized in 1891, BPA's potential for creating polycarbonate plastics was realized in the 1950s. acs.org This led to its widespread use and, consequently, extensive research into its properties and safety. Research into other isomers, such as the ortho-substituted variants, has been far more limited. The focus on BPA has meant that unsymmetrical and ortho-substituted bisphenols like this compound have remained in the background. However, with growing concerns over the endocrine-disrupting effects of BPA, there has been a gradual shift in research focus towards its alternatives. This has led to a nascent interest in less-studied isomers, as researchers seek to understand how structural modifications can lead to safer and more effective compounds.

Current Research Gaps and Motivations for Investigation

A review of the scientific literature reveals a significant research gap concerning this compound. There is a lack of published data on its synthesis, spectroscopic characterization, physical and chemical properties, and potential applications. The primary motivation for investigating this compound stems from the need to find viable alternatives to BPA. The unsymmetrical nature and ortho-substitution of this compound may confer unique properties, such as reduced estrogenic activity, which is a major concern with BPA. epa.gov Furthermore, the synthesis of such unsymmetrical bisphenols presents a chemical challenge, and developing efficient synthetic routes is in itself a valuable research endeavor. nih.gov The exploration of its potential as a monomer for new polymers with novel properties is another key motivator for future research.

Scope and Objective of the Research Review

The objective of this review is to provide a focused summary of the current state of knowledge regarding this compound. Given the limited direct research on this compound, this review also draws upon data from closely related isomers to provide context and to highlight the properties that might be expected from this molecule. By outlining what is known and, more importantly, what is not, this review aims to stimulate further research into this promising but neglected area of diphenol chemistry. The ultimate goal is to encourage a more systematic investigation of the structure-property relationships within the broader family of propane-bridged diphenols, which could lead to the development of new materials with enhanced safety and performance profiles.

Structure

3D Structure

Properties

CAS No. |

202133-73-1 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

2-[2-(2-hydroxyphenyl)propyl]phenol |

InChI |

InChI=1S/C15H16O2/c1-11(13-7-3-5-9-15(13)17)10-12-6-2-4-8-14(12)16/h2-9,11,16-17H,10H2,1H3 |

InChI Key |

ASERZHTZQPEFDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1O)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Classical Synthesis Pathways for 2,2'-(Propane-1,2-diyl)diphenol Analogues

The traditional synthesis of bisphenols largely relies on two main strategies: acid-catalyzed condensation reactions and phenol (B47542) alkylation approaches. While specific literature on the synthesis of this compound is limited, the principles can be inferred from the well-established synthesis of its isomers and analogues, such as bisphenol A (BPA).

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation is a cornerstone for the industrial production of many bisphenols. This method typically involves the reaction of a phenol with a ketone or an aldehyde in the presence of a strong acid catalyst. juniperpublishers.com For the synthesis of analogues of this compound, this would involve the condensation of phenol with a suitable three-carbon carbonyl compound.

The most relevant analogue, bisphenol A, is synthesized by the condensation of phenol with acetone (B3395972), catalyzed by strong acids like hydrochloric acid or sulfuric acid. wikipedia.orgresearchgate.net The reaction proceeds via an electrophilic aromatic substitution mechanism where the protonated carbonyl group of acetone acts as the electrophile that attacks the electron-rich phenol ring, primarily at the para position. juniperpublishers.com An excess of phenol is often used to maximize the yield of the desired bisphenol and minimize the formation of byproducts. wikipedia.org

| Catalyst Type | Example Catalyst | Key Features |

| Homogeneous Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acid (PTSA) | High catalytic activity, but can be corrosive and difficult to separate from the product mixture. juniperpublishers.com |

| Heterogeneous Acids | Sulfonated Polystyrene Resins (e.g., Amberlyst) | Facilitate easier catalyst separation and recycling, can be used in continuous flow reactors. google.com |

Phenol Alkylation Approaches

Phenol alkylation, a type of Friedel-Crafts alkylation, provides an alternative route to bisphenols. This reaction involves the alkylation of an aromatic ring with an alkylating agent, such as an alkyl halide, alkene, or alcohol, in the presence of a Lewis acid or Brønsted acid catalyst. jk-sci.com For the synthesis of this compound, a suitable difunctional alkylating agent would be required.

The alkylation of phenol with olefins like propylene (B89431) can be catalyzed by aluminum phenoxide, leading to the formation of isopropylphenols. google.com The reaction of phenol with epoxides, such as propylene oxide, in the presence of an acid catalyst can also lead to the formation of hydroxylated alkylphenols. rsc.org The use of diols, such as 1,2-propanediol, as alkylating agents for phenols has also been explored, often requiring acid catalysis to facilitate the reaction.

Modernized and Green Chemistry Synthetic Routes

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This includes the use of advanced catalytic systems and the adoption of greener reaction conditions.

Catalytic Systems in Synthesis (e.g., Heterogeneous, Homogeneous)

Modern synthetic approaches often employ sophisticated catalytic systems to improve efficiency, selectivity, and sustainability.

Heterogeneous Catalysts: The use of solid acid catalysts is a prominent feature of green bisphenol synthesis. Zeolites, with their shape-selective properties, have been investigated for phenol alkylation. researchgate.netresearchgate.net Their well-defined pore structures can influence the regioselectivity of the reaction, favoring the formation of specific isomers. Ion-exchange resins are another class of heterogeneous catalysts that are widely used in industrial processes for bisphenol production due to their high activity and ease of separation. google.com

| Catalyst | Reactants | Key Advantages |

| Zeolites (e.g., H-BEA) | Phenol, Cyclohexanol | Shape selectivity, potential for regiocontrol, reusability. pnnl.gov |

| Ion-Exchange Resins | Phenol, Acetone | High conversion rates, suitable for continuous processes. google.com |

| Vanadia-lanthana systems | Phenol, Methanol | Predominant C-alkylation over O-alkylation. cusat.ac.in |

Homogeneous Catalysts: While heterogeneous catalysts offer advantages in terms of separation, homogeneous catalysts can provide high activity and selectivity under mild conditions. Lewis acids such as aluminum chloride and ferric chloride are traditional catalysts for Friedel-Crafts reactions. slchemtech.com More recently, research has focused on the use of metal triflates, which can be more water-tolerant and reusable than classical Lewis acids.

Solvent-Free and Environmentally Conscious Methods

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reactions not only reduce waste but can also lead to improved reaction rates and easier product isolation. The thermal Claisen rearrangement for the synthesis of diallylbisphenol A has been successfully performed in a continuous-flow microchannel reactor under solvent-free conditions, enhancing safety and preventing byproduct formation. ijcce.ac.ir

The use of supercritical water as a reaction medium represents another innovative green approach. In the alkylation of phenol with 2-propanol, supercritical water has been shown to facilitate the reaction without the need for a catalyst, leading to high ortho-selectivity. researchgate.net The synthesis of bisphenols from renewable resources, such as hydroxycinnamic acids derived from lignin, is also a promising avenue for sustainable production. rsc.org

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound presents significant challenges in controlling both regioselectivity and stereoselectivity.

Regioselectivity: The reaction of phenol with a propylene-based linking agent can result in the formation of three possible regioisomers: 2,2'-, 2,4'-, and 4,4'-(propane-1,2-diyl)diphenol. The hydroxyl group of phenol directs electrophilic substitution to the ortho and para positions. The ratio of these isomers is influenced by several factors, including the catalyst, solvent, and reaction temperature. In the synthesis of bisphenol A, the para,para-isomer is the major product, but ortho,para- and ortho,ortho-isomers are also formed. wikipedia.org Shape-selective catalysts like zeolites can be employed to enhance the formation of a specific regioisomer. researchgate.net

Stereoselectivity: The propane-1,2-diyl bridge in the target molecule contains a chiral center, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer or a specific diastereomer (in the case of further substitution) requires stereoselective synthetic methods. The Friedel-Crafts alkylation of arenes with chiral epoxides can proceed with inversion of stereochemistry, suggesting an S(_N)2-type mechanism. researchgate.net This approach could potentially be adapted for the stereoselective synthesis of this compound. However, the development of catalytic asymmetric methods for this specific transformation remains an area for future research.

Control of Phenolic Substitutions

The alkylation of phenols, a type of electrophilic aromatic substitution, is a cornerstone of bisphenol synthesis. The hydroxyl group of phenol is a strongly activating, ortho, para-directing group. Consequently, the reaction of phenol with a propylene precursor can result in substitution at the ortho or para position relative to the hydroxyl group, leading to different isomers. Controlling the regioselectivity is crucial for obtaining the desired 2,2'-isomer (ortho, ortho') over the 4,4'- (para, para') or 2,4'- (ortho, para') isomers.

Several factors influence the ratio of ortho to para substitution:

Catalyst: The choice of catalyst plays a pivotal role. While strong Brønsted acids are common in bisphenol production, Lewis acid catalysts can offer different selectivity. For instance, the combination of a zinc catalyst with a Brønsted acid co-catalyst has been shown to favor ortho-alkylation of phenols with secondary alcohols. researchgate.net This is rationalized by a mechanism where the zinc templates both the phenol and the alcohol, predisposing them for ortho-alkylation over the sterically more accessible para-position. researchgate.net

Temperature: Reaction temperature can influence the kinetic versus thermodynamic product distribution. In some cases, lower temperatures may favor one isomer, while higher temperatures lead to the thermodynamically more stable product. researchgate.net

Solvent: The solvent can affect the reactivity and selectivity of the alkylation reaction by solvating the reactants and intermediate carbocations differently.

Steric Hindrance: The size of the substituents on both the phenol and the alkylating agent can sterically hinder attack at the ortho position, thereby favoring para substitution. almerja.net

The synthesis of propylene glycol phenyl ether from phenol and propylene oxide, a related reaction, highlights the importance of catalyst choice for high selectivity. google.com In this process, specific organophosphorus compounds acting as Lewis bases can achieve high product purity with low residual phenol. google.com

| Parameter | Effect on Regioselectivity (Ortho vs. Para) | Rationale |

|---|---|---|

| Catalyst System | Lewis acids (e.g., ZnCl₂) combined with Brønsted acids can favor ortho-alkylation. researchgate.net | Templating effect that brings reactants into proximity for ortho-substitution. researchgate.net |

| Temperature | Can shift the balance between kinetically and thermodynamically favored products. researchgate.net | Higher temperatures may allow for equilibration to the more stable isomer. |

| Steric Factors | Large substituents on the phenol or alkylating agent generally favor para-substitution. almerja.net | Increased steric hindrance at the ortho positions. almerja.net |

| Reactant Structure | The electronic nature of substituents on the phenol ring can influence reactivity and isomer distribution. | Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it. |

Chiral Synthesis of Propane-1,2-diyl Bridge

The "1,2-diyl" in the propane (B168953) bridge of the target molecule indicates a chiral center at the second carbon atom. The synthesis of enantiomerically pure forms of this compound requires a stereocontrolled approach. A key strategy involves the use of an enantiomerically pure precursor, specifically chiral 1,2-propanediol (1,2-PDO).

Optically pure 1,2-PDO can be produced through several methods:

Biotechnological Processes: Fermentation routes using engineered microorganisms, such as Escherichia coli, can produce enantiomerically pure (S)-1,2-PDO directly from glucose. nih.gov This method involves metabolic engineering to create a novel pathway converting L-lactic acid to (S)-1,2-PDO. nih.gov

Chemical Synthesis and Resolution: A racemic mixture of 1,2-PDO can be synthesized chemically, for example, by the hydrolysis of propylene oxide. acs.org The enantiomers can then be separated through processes like dynamic kinetic resolution. google.com One patented process describes the hydrogenation of lactides followed by dynamic kinetic resolution to produce optically pure 1,2-propanediol with an enantiomeric excess (e.e.) of ≥99%. google.com

Once the chiral 1,2-propanediol is obtained, it can be used as the starting material to construct the propane bridge in the final bisphenol product, thereby ensuring the desired stereochemistry. Asymmetric synthesis methodologies, such as those employing chiral catalysts or auxiliaries, are also instrumental in producing compounds with specific stereoisomerism. nih.govrsc.orgrsc.orgsemanticscholar.org

Purification Techniques in Synthetic Research

Following the synthesis, a crude mixture containing the desired this compound, its isomers (e.g., o,p' and p,p'-isomers), unreacted starting materials, and by-products is typically obtained. Achieving high purity necessitates effective separation and purification techniques.

Crystallization: This is a primary method for purifying bisphenols. It exploits the differences in solubility between the desired product and impurities at varying temperatures. For bisphenol-A (BPA), which is structurally similar, purification often involves crystallization from an organic solvent or an aqueous slurry. google.comgoogleapis.com

Melt Crystallization: This technique involves crystallizing the desired compound from its molten state and can be performed in multiple stages to achieve high purity. googleapis.com

Azeotropic Crystallization: A specialized method involves using a co-solvent like water with a primary solvent like toluene. The removal of the co-solvent by azeotropic distillation induces the crystallization of the high-purity p,p'-isomer of bisphenol-A. google.comepo.org This technique can be adapted for the separation of other bisphenol isomers.

Chromatography: For separating compounds with similar physical properties, such as isomers, chromatographic techniques are highly effective.

Thin-Layer Chromatography (TLC): TLC can be used to separate ortho, meta, and para substituted phenols and benzoic acids using aqueous solutions of α-cyclodextrin as the mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative tool. Methods using columns like CORTECS UPLC Phenyl have successfully separated various bisphenol compounds, allowing for their quantification. waters.com

Gas Chromatography (GC): Often used in conjunction with mass spectrometry (GC-MS), this technique is suitable for analyzing volatile compounds. For bisphenols, a derivatization step is typically required to increase their volatility. nih.gov

| Technique | Principle | Application for this compound |

|---|---|---|

| Crystallization (Solvent/Aqueous) | Differential solubility of product and impurities at varying temperatures. google.com | Primary purification to remove bulk impurities and unreacted starting materials. |

| Melt Crystallization | Fractional crystallization from the molten state without solvents. googleapis.com | High-purity product, minimizes solvent waste. |

| Azeotropic Crystallization | Removal of a co-solvent via azeotropic distillation to induce crystallization. google.comepo.org | Effective for separating closely related isomers. google.com |

| Chromatography (HPLC, GC) | Differential partitioning of components between a stationary and a mobile phase. waters.comnih.gov | High-resolution separation of isomers and trace impurities. |

Scale-Up Considerations for Laboratory to Research Pilot Applications

Transitioning a synthetic process from a laboratory bench to a research pilot plant presents numerous challenges that must be addressed to ensure efficiency, safety, and reproducibility.

Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become difficult to manage on a larger scale. Exothermic reactions, in particular, require efficient heat removal to prevent thermal runaways. Pilot-scale reactors must have adequate heat exchange surfaces and efficient mixing to maintain uniform temperature and concentration profiles. adebiotech.org

Process Safety: The safety risks associated with hazardous materials and energetic reactions increase with scale. A thorough risk assessment is essential. For bisphenol synthesis, which can involve strong acids and high temperatures, ensuring robust safety protocols is paramount. rsc.orgrsc.org

Continuous Flow Chemistry: A modern approach to scale-up is the use of continuous flow reactors, such as microchannel reactors. These systems offer significant advantages over traditional batch reactors, including:

Enhanced Safety: The small internal volume minimizes the amount of hazardous material present at any given time. researchgate.net

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise temperature control and efficient mixing. scispace.com

Improved Consistency and Yield: Steady-state operation leads to more consistent product quality and can improve yields by minimizing side reactions. researchgate.net

Downstream Processing: Purification methods must also be scalable. For instance, moving from laboratory-scale column chromatography to pilot-scale is often impractical. Therefore, developing a robust crystallization process is crucial for large-scale purification. adebiotech.org Continuous purification techniques, such as flash distillation and agitated thin-film evaporation, are also being developed for bisphenol production. wipo.int

Process Simulation and Green Metrics: Before physical scale-up, process simulation tools (e.g., Aspen Plus®) can be used to model the process, optimize parameters, and perform an economic analysis. rsc.orgrsc.org Evaluating green metrics such as atom economy, reaction mass efficiency, and material recovery is also critical for developing sustainable and environmentally responsible processes. rsc.org

| Consideration | Laboratory Scale | Research Pilot Scale |

|---|---|---|

| Heat Transfer | High surface-area-to-volume ratio, easy temperature control. | Lower surface-area-to-volume ratio, requires engineered cooling/heating systems. |

| Mixing | Magnetic stirrers are often sufficient. | Mechanical agitators are required to ensure homogeneity. |

| Safety | Small quantities minimize risk. | Rigorous hazard analysis and safety protocols are essential. rsc.org |

| Process Control | Manual control of additions and temperature. | Automated process control systems for monitoring and adjustments. |

| Purification | Chromatography is feasible. | Crystallization, distillation, and extraction are preferred. adebiotech.org |

| Technology | Batch reactors (round-bottom flasks). | Batch reactors or continuous flow systems. researchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy Applications (FT-IR, Raman) for Structural Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. For 2,2'-(Propane-1,2-diyl)diphenol, the spectra would be dominated by vibrations of the phenol (B47542) rings and the propane (B168953) linker.

Key expected vibrational modes would include:

O-H Stretching: A broad and strong absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydrogen-bonded phenolic hydroxyl groups.

C-H Stretching (Aromatic): Sharp peaks appearing just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹) correspond to the C-H bonds of the phenyl rings.

C-H Stretching (Aliphatic): Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are indicative of the C-H bonds within the propane bridge, including the methyl (CH₃) and methine (CH) groups.

C=C Stretching (Aromatic): A series of sharp absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic rings.

C-O Stretching (Phenolic): A strong band in the FT-IR spectrum, typically around 1200-1260 cm⁻¹, signifies the stretching of the phenolic C-O bond.

O-H Bending: Out-of-plane (o.o.p.) bending vibrations for the hydroxyl group can be observed in the 1330-1440 cm⁻¹ region.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak, Sharp |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong, Sharp |

| Phenolic C-O | Stretching | 1200 - 1260 | Strong |

| Phenolic O-H | Bending | 1330 - 1440 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.

¹H NMR Studies of Aromatic and Aliphatic Protons

The proton (¹H) NMR spectrum would provide information on the chemical environment, number, and connectivity of hydrogen atoms. Due to the asymmetry of the propane-1,2-diyl bridge, the two phenol rings are chemically non-equivalent, which would lead to a more complex spectrum than that of its symmetric isomers.

Aromatic Protons: The protons on the two phenyl rings would appear in the downfield region of the spectrum, typically between 6.7 and 7.3 ppm. usp.orgnist.gov The ortho-disubstitution pattern would result in complex splitting patterns (multiplets) for each of the four distinct aromatic protons on each ring.

Phenolic Protons (-OH): The chemical shift of the phenolic protons is highly dependent on solvent and concentration and can appear over a wide range (e.g., 4.0-8.0 ppm). These signals are often broad and may not show coupling.

Aliphatic Protons: The protons of the propane bridge would appear in the upfield region. The methyl group (CH₃) would likely appear as a doublet around 1.2-1.6 ppm, coupled to the methine proton. The methine proton (CH) would be a complex multiplet due to coupling with both the methyl and methylene (B1212753) protons, expected around 3.0-3.5 ppm. The methylene protons (CH₂) would also form a complex multiplet pattern, likely in the 2.5-3.0 ppm range.

¹³C NMR and 2D NMR Techniques

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, 15 distinct carbon signals would be expected due to the molecular asymmetry.

Aromatic Carbons: Signals would appear between approximately 115 and 155 ppm. The carbons bearing the hydroxyl groups (C-O) would be the most downfield in this region (around 150-155 ppm).

Aliphatic Carbons: The three carbons of the propane bridge would be found in the upfield region, with the methyl carbon appearing around 15-25 ppm and the methylene and methine carbons between 30-50 ppm.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 150 - 155 |

| Aromatic C-C/C-H | 115 - 140 |

| Aliphatic C (Methine) | 35 - 50 |

| Aliphatic C (Methylene) | 30 - 45 |

| Aliphatic C (Methyl) | 15 - 25 |

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign these signals by showing ¹H-¹H couplings and ¹H-¹³C one-bond correlations, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (C₁₅H₁₆O₂), the molecular weight is 228.29 g/mol . nih.gov

Molecular Ion Peak: An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 228.

Fragmentation Pattern: The molecule would likely fragment through characteristic pathways. A primary fragmentation would be the cleavage of the bond between the methine and methylene carbons of the propane bridge (benzylic cleavage), which is a favorable process. This could lead to fragments such as [M - CH₃]⁺ (m/z 213) and fragments corresponding to the hydroxyphenylpropyl or hydroxyphenylethyl cations. Loss of a hydroxyphenyl group or cleavage to form a stable tropylium-like ion (m/z 107, from a hydroxytoluene fragment) is also a probable pathway. lgcstandards.com

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction on a suitable single crystal is the definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While no published crystal structure for this compound was found, analysis of related structures, such as derivatives of its isomer Bisphenol A, shows that intramolecular hydrogen bonds between the phenolic proton and the opposing oxygen atom are common. researchgate.net In the solid state, the molecules would pack in a way that maximizes hydrogen bonding and van der Waals interactions. Powder XRD could be used to identify the crystalline phase of a bulk sample.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assessment

The propane-1,2-diyl linkage contains a stereocenter at the methine carbon (C2 of the propane chain). Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers, (R)- and (S)-. A racemic mixture (an equal mix of both enantiomers) would not be optically active.

However, if the enantiomers were resolved (separated), they would exhibit optical activity, which can be measured by chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

CD Spectroscopy: The CD spectrum would show characteristic positive or negative peaks (Cotton effects) in the UV region (typically 200-350 nm) where the aromatic chromophores absorb light. The two enantiomers would produce mirror-image CD spectra.

ORD Spectroscopy: ORD measures the change in optical rotation as a function of wavelength. The enantiomers would show equal and opposite rotations at any given wavelength.

These techniques are essential for confirming the synthesis of an enantiomerically pure sample and for assigning its absolute configuration.

Thermal Analysis Techniques for Material Science Applications (e.g., TGA, DSC)

A comprehensive search of scientific literature and chemical databases was conducted to obtain specific data on the thermal properties of this compound, focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These analytical techniques are crucial for understanding the thermal stability, decomposition profile, and phase transitions of materials, which are vital parameters for their application in material science.

Despite extensive investigation into the thermal behavior of bisphenol analogues and derivatives, no specific experimental TGA or DSC data for this compound could be located in the available resources. While the thermal properties of structurally related compounds, such as Bisphenol A (BPA) and its various isomers, have been the subject of numerous studies, data for the specific propane-1,2-diyl linked diphenol is not present in the accessed literature.

Thermogravimetric analysis provides information on the thermal stability and decomposition temperatures of a compound by measuring its mass change as a function of temperature. Differential Scanning Calorimetry is employed to determine phase transitions, such as melting point (T_m) and glass transition temperature (T_g), by measuring the difference in heat flow between a sample and a reference as a function of temperature.

The absence of this specific data for this compound limits a detailed discussion of its thermal characteristics in this context. Further experimental research would be required to determine its TGA and DSC profiles, which would be invaluable for evaluating its potential use in applications where thermal stability is a critical factor.

Computational and Theoretical Investigations

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into a single, isolated molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time, including its interactions with other molecules and its environment.

The propane (B168953) linkage in 2,2'-(Propane-1,2-diyl)diphenol introduces significant conformational flexibility. MD simulations would be essential to explore the different spatial arrangements (conformers) the molecule can adopt and their relative energies. This would involve simulating the molecule's movement over nanoseconds to identify the most stable conformers and the energy barriers between them. Understanding the preferred conformation is critical as it can significantly influence the molecule's biological activity and physical properties.

MD simulations can also reveal key intermolecular interactions, such as hydrogen bonding, which would be expected between the hydroxyl groups of neighboring molecules.

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations can be used to study this compound in various solvents (e.g., water, ethanol, chloroform). These simulations would provide insights into:

Solvation free energy: The energy change associated with dissolving the molecule in a solvent.

Radial distribution functions: To understand the structuring of solvent molecules around the solute.

Changes in conformation: How the solvent influences the preferred shape of the molecule.

Reactivity and Selectivity Prediction through Computational Models

Computational models can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating the activation energies for different reaction pathways, researchers can predict which reactions are most likely to occur and which products will be favored. For example, the reactivity of the hydroxyl groups and the aromatic rings towards electrophilic or nucleophilic attack could be systematically investigated. This information is crucial for designing synthetic routes involving this compound and for understanding its potential metabolic fate.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

Table 1: FMO Properties of a Related Bisphenol A Derivative

| Property | Value (eV) |

|---|---|

| EHOMO | -5.17 |

| ELUMO | -0.66 |

These values indicate a significant energy gap, suggesting that this particular derivative possesses high kinetic stability. researchgate.net Similar computational approaches would be necessary to determine the precise electronic characteristics of this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction. This allows for the modeling of reaction pathways and the identification of transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate.

The synthesis of bisphenols, such as the condensation of a phenol (B47542) with a ketone or aldehyde, has been the subject of kinetic and mechanistic studies. researchgate.netresearchgate.net For example, the acid-catalyzed condensation of phenol with acetone (B3395972) to produce Bisphenol A (BPA) is a well-known industrial process. researchgate.net Computational studies using Density Functional Theory (DFT) can elucidate the detailed mechanism of such reactions. These studies can model the step-by-step formation of intermediates and calculate the activation energies for each step.

A computational investigation into the formation mechanisms of Bisphenol A derivatives has been performed, revealing different potential pathways and the influence of the reaction medium on product selectivity. nih.gov Another study focused on the oxidative degradation of BPA, using DFT to explore plausible reaction channels and Kinetic Monte Carlo (KMC) simulations to quantify product distributions. chemrxiv.org These studies showcase the methodology that could be applied to understand the synthesis or degradation of this compound. A hypothetical reaction pathway analysis would involve calculating the energies of reactants, intermediates, transition states, and products, as shown in the table below.

Table 2: Hypothetical Energy Profile for a Reaction Step

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactants | 0 |

| Transition State 1 | +85 |

| Intermediate | -20 |

| Transition State 2 | +60 |

This type of analysis provides a quantitative understanding of the reaction kinetics and thermodynamics, guiding the optimization of reaction conditions.

Ligand-Receptor Interaction Modeling (e.g., for novel catalytic systems)

This compound possesses two hydroxyl groups that can coordinate with metal ions, making it a potential bidentate ligand for catalysis. Computational modeling, particularly molecular docking, is instrumental in predicting how this ligand might bind to a metal center and interact with substrates in a catalytic cycle.

Molecular docking simulates the preferred orientation of one molecule (the ligand) when bound to another (the receptor, often a metal complex or enzyme active site) to form a stable complex. The output of a docking study includes the binding pose and a scoring function, which estimates the binding affinity (e.g., in kcal/mol). These studies can reveal key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex.

For instance, Schiff base ligands, which share structural motifs with the title compound, are widely used in coordination chemistry, and their metal complexes are often studied computationally. researchgate.netnih.govnih.govmdpi.com A docking study for a novel catalytic system involving a this compound-metal complex would first require optimizing the geometries of the ligand and the metal's coordination sphere. Then, the substrate molecule would be docked into the proposed active site. The results would help in understanding the mechanism and in designing more efficient catalysts.

Table 3: Hypothetical Docking Results for a Ligand-Metal Complex

| Ligand-Substrate Pair | Binding Energy (kcal/mol) | Key Interacting Residues/Atoms |

|---|---|---|

| Substrate A | -7.5 | Phenolic O, Metal Center |

These theoretical predictions can guide experimental work by identifying promising ligand-metal combinations for specific catalytic transformations.

QSAR/QSPR Approaches for Structure-Function Relationships (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activity or properties of chemical compounds based on their molecular structures. These models correlate physicochemical properties or theoretical molecular descriptors with an observed activity or property. While QSAR is often associated with biological activity, QSPR is used for physical properties like boiling point, solubility, or reactivity.

For phenolic compounds, QSAR/QSPR studies have been conducted to predict various properties. nih.govresearchgate.netimist.manih.govfrontiersin.org These models are built using a set of known compounds (a training set) and then validated using a separate set of compounds (a test set). The descriptors used in these models can be calculated from the molecular structure and include constitutional, topological, and quantum-chemical parameters.

A QSPR study for a series of diphenol derivatives, including this compound, could be developed to predict a specific physical property, such as its chromatographic retention time or its solubility in a particular solvent. The model would take the form of a mathematical equation.

For example, a hypothetical QSPR equation might be: Solubility = c0 + (c1 * logP) + (c2 * MW) - (c3 * PSA) where logP is the partition coefficient, MW is the molecular weight, PSA is the polar surface area, and c0-c3 are coefficients determined from the regression analysis.

Table 4: Descriptors for a Hypothetical QSPR Model

| Descriptor | Abbreviation | Description |

|---|---|---|

| Partition Coefficient | logP | A measure of lipophilicity. |

| Molecular Weight | MW | The mass of the molecule. |

| Polar Surface Area | PSA | The surface sum over all polar atoms. |

Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing, thereby accelerating the discovery of new materials with desired properties.

Reaction Pathways and Mechanistic Elucidation

Electrophilic Aromatic Substitution Mechanisms at Phenolic Rings

The phenolic rings of 2,2'-(Propane-1,2-diyl)diphenol are activated towards electrophilic aromatic substitution (SEAr) due to the presence of the hydroxyl (-OH) groups. The -OH group is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609) itself. libretexts.org This activation stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system through resonance. organicchemistrytutor.com

The mechanism for electrophilic aromatic substitution proceeds in two primary steps:

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+). This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This step restores the aromaticity of the ring.

Directing Effects: The substituents on the benzene ring determine the position of the incoming electrophile. Both the hydroxyl group and the alkyl bridge are ortho-, para-directors. libretexts.orgimperial.ac.uk

Hydroxyl Group (-OH): Through resonance, the -OH group increases the electron density at the ortho and para positions, making them more nucleophilic. The resonance stabilization of the carbocation intermediate is greatest when the electrophile attacks at these positions, as the positive charge can be delocalized onto the oxygen atom. organicchemistrytutor.comyoutube.com

Propyl Bridge (-CH(CH₃)CH₂-Ar): As an alkyl group, the propyl bridge is also an activating, ortho-, para-directing substituent, primarily through an inductive effect and hyperconjugation.

In this compound, the positions ortho and para to each hydroxyl group are the most likely sites for substitution. However, steric hindrance from the bulky propyl bridge and the other phenolic ring will significantly influence the product distribution. The para position to the hydroxyl group is generally less sterically hindered and often favored.

Oxidative and Reductive Transformation Pathways

Phenolic compounds are well-known for their ability to act as antioxidants by scavenging free radicals. This activity proceeds primarily through a Hydrogen Atom Transfer (HAT) mechanism. frontiersin.org In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), thus neutralizing it. This reaction generates a phenoxyl radical, which is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

For this compound (PhOH), the reaction can be represented as: PhOH + R• → PhO• + RH

The stability of the resulting phenoxyl radical is key to the antioxidant capacity. The presence of two phenolic moieties in this compound suggests it can scavenge multiple radical species. The reaction with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a common method to assess this activity. The reduction of the deep violet DPPH radical to the yellow DPPH-H is visually and spectrophotometrically monitored. researchgate.netmdpi.comnih.gov

The electrochemical behavior of this compound is analogous to that of its well-studied isomer, bisphenol A (BPA). The electrochemical oxidation of BPA is an irreversible process that occurs at the phenolic hydroxyl groups. plenco.com Studies on various anode materials have shown that the process is often initiated by the generation of hydroxyl radicals (•OH) from the electrolysis of water. mdpi.comessentialchemicalindustry.org

The proposed degradation pathway involves several steps:

Attack by Hydroxyl Radicals: The parent molecule is attacked by •OH radicals, leading to the formation of hydroxylated derivatives.

Ring Cleavage: These one-ring aromatic intermediates undergo further oxidation, resulting in the breaking of the aromatic ring.

Formation of Aliphatic Acids: The ring cleavage leads to the formation of short-chain carboxylic acids.

Mineralization: Ultimately, these aliphatic acids can be completely mineralized to carbon dioxide (CO₂) and water (H₂O). essentialchemicalindustry.org

During oxidation, electropolymerization can also occur, where the phenolic radicals couple to form a passivating polymer film on the electrode surface, which can reduce the efficiency of the degradation process. plenco.com

Information on the electrochemical reduction of this compound is less prevalent, as oxidation of the phenol (B47542) groups is the more facile process. Reduction would typically require significantly negative potentials and would likely target the aromatic rings under specific catalytic conditions, such as catalytic hydrogenation.

Acid-Base Chemistry and Proton Transfer Processes

| Compound | pKa1 | pKa2 | Reference |

|---|---|---|---|

| Bisphenol A (BPA) | 9.78 | 10.39 | researchgate.net |

| Bisphenol A (BPA) | 9.59 | 10.2 | researchgate.net |

| Bisphenol Analogs (general range) | 7.4 | 10.4 | purdue.edu |

The acid-base equilibrium involves the stepwise loss of protons to form monoanionic and dianionic species: H₂A ⇌ HA⁻ + H⁺ (pKa₁) HA⁻ ⇌ A²⁻ + H⁺ (pKa₂)

This proton transfer ability is fundamental to many of its reactions. For instance, in basic media, the deprotonated phenoxide form is a much stronger nucleophile than the neutral phenol. This is crucial for its use in polymerization reactions, such as the synthesis of polycarbonates and epoxy resins, where the phenoxide attacks an electrophilic center. minia.edu.eg

Ligand Chelation and Coordination Mechanisms with Metal Centers

The structure of this compound, with two hydroxyl groups positioned by a flexible propane (B168953) linker, makes it an effective chelating ligand in coordination chemistry. openstax.orgpressbooks.pub Upon deprotonation, the two phenoxide oxygens can coordinate to a single metal center, forming a stable chelate ring. Such ligands are often referred to as 'bidentate', meaning they bind to the metal through two donor atoms. pressbooks.pub

The coordination can be represented generally as: Mⁿ⁺ + this compound → [M(2,2'-(Propane-1,2-diyl)diphenolate)]⁽ⁿ⁻²⁾⁺ + 2H⁺

The compound can coordinate with a wide variety of metals, particularly transition metals. The geometry of the resulting complex depends on the coordination number and electronic properties of the metal ion. openstax.orguni-regensburg.de For example, it can form tetrahedral or square planar complexes with metals having a coordination number of four, or octahedral complexes if other ligands are also involved. pressbooks.pub Derivatives of this compound, such as Schiff bases, have been extensively used to create more complex and rigid ligand environments for metal ions, forming mononuclear or dinuclear complexes. imperial.ac.uknih.gov

Polymerization and Oligomerization Reaction Mechanisms

This compound is a valuable difunctional monomer used in step-growth polymerization to produce a variety of commercially important polymers.

Polymerization and Oligomerization Mechanisms

| Polymer Type | Co-reactant(s) | General Mechanism | Key Features |

| Polycarbonates | Phosgene (B1210022), Diphenyl Carbonate | Polycondensation | Formation of carbonate linkages via reaction of phenoxide with an electrophilic carbonyl carbon. essentialchemicalindustry.orguwb.edu.pl |

| Polyesters | Dicarboxylic Acids (or derivatives) | Polycondensation | Formation of ester linkages through reaction of the phenolic -OH with carboxylic acid/acyl chloride groups. mdpi.comresearchgate.netmdpi.com |

| Epoxy Resins | Epichlorohydrin (B41342) | Nucleophilic substitution followed by ring-opening polymerization (curing) | Formation of a diglycidyl ether monomer which is then cross-linked with a hardener (e.g., an amine). nih.gov |

| Novolac Resins | Formaldehyde (B43269) (in acid) | Electrophilic aromatic substitution | Acid-catalyzed condensation forming methylene (B1212753) bridges between phenol units; requires a curing agent to cross-link. minia.edu.egplenco.comresearchgate.net |

Polycarbonates: In a process analogous to the synthesis of BPA-polycarbonate, this compound can be reacted with phosgene or by transesterification with diphenyl carbonate. The reaction typically occurs in a basic solution to deprotonate the phenol, and the resulting phenoxide attacks the carbonyl carbon of the phosgene or diphenyl carbonate. mdpi.comessentialchemicalindustry.orgnih.gov

Polyesters: It can undergo polycondensation with dicarboxylic acids or their more reactive derivatives (like diacyl chlorides) to form aromatic polyesters. The reaction involves the formation of ester linkages between the phenolic hydroxyl groups and the carboxylic acid groups. mdpi.comnih.gov

Epoxy Resins: A common application for bisphenols is in the synthesis of epoxy resins. Reaction with an excess of epichlorohydrin under basic conditions yields the diglycidyl ether of this compound. This monomer can then be cured (cross-linked) by reacting with hardeners such as polyamines or anhydrides, which open the epoxide rings to form a rigid, three-dimensional thermoset network. nih.gov

Novolac Resins: In the presence of an acid catalyst and a less-than-stoichiometric amount of formaldehyde, bisphenols can form novolac resins. koreascience.krresearchgate.net The mechanism involves the electrophilic attack of protonated formaldehyde on the activated ortho and para positions of the phenolic rings, leading to the formation of methylene bridges that link the monomer units into oligomeric chains. minia.edu.eg These thermoplastic resins require a curing agent, such as hexamethylenetetramine, to form a cross-linked thermoset. minia.edu.eg

Derivatives and Analogues: Synthesis and Research Applications

Synthesis of Substituted 2,2'-(Propane-1,2-diyl)diphenol Derivatives

Substitution reactions on the aromatic rings of this compound are governed by the principles of electrophilic aromatic substitution. The hydroxyl groups are strong activating groups, directing incoming electrophiles primarily to the ortho and para positions relative to themselves. This electronic influence dictates the regioselectivity of halogenation, alkylation, and nitration reactions.

Halogenated Analogues

The synthesis of halogenated derivatives of this compound is achieved through electrophilic aromatic substitution. The reaction involves treating the parent bisphenol with a halogenating agent. For instance, bromination can be carried out using elemental bromine (Br₂) in a suitable solvent. The strong activating effect of the phenolic hydroxyl groups facilitates the substitution of hydrogen atoms on the aromatic rings with halogen atoms. The extent of halogenation can be controlled by the stoichiometry of the reactants. This process is analogous to the industrial bromination of other bisphenols, such as Bisphenol A, which is used to produce tetrabromobisphenol A (TBBPA), a widely used flame retardant. wikipedia.org

Table 1: General Synthesis of Halogenated this compound

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

|---|

Alkyl and Aryl Substituted Derivatives

Alkyl and aryl groups can be introduced onto the aromatic rings of this compound via Friedel-Crafts reactions.

Alkylation: This reaction involves an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). The electrophile generated attacks the electron-rich phenol (B47542) rings, leading to the formation of a C-C bond.

Arylation: The introduction of aryl groups can be achieved through coupling reactions, often catalyzed by transition metals like palladium. These methods allow for the synthesis of more complex structures by forming aryl-aryl bonds.

The synthesis of these derivatives is a key strategy in polymer science to modify properties such as solubility, thermal stability, and glass transition temperature of resulting polymers. diva-portal.org

Nitro and Amino Derivatives

Nitro Derivatives: Nitration of the aromatic rings is a standard electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). paspk.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the phenol rings. The reaction conditions, such as temperature and acid concentration, can be adjusted to control the degree of nitration.

Amino Derivatives: Amino-substituted analogues are most commonly synthesized via a two-step process. First, the bisphenol is nitrated as described above. The resulting nitro derivative is then subjected to a reduction reaction. beilstein-journals.orggoogle.com Common methods for reducing aromatic nitro groups to primary amino groups include:

Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel.

Chemical reduction using reagents like tin or iron in acidic media, or more modern reagents like trichlorosilane. beilstein-journals.orggoogle.com

These amino-functionalized bisphenols can serve as monomers for the synthesis of polyamides and polyimines or as curing agents for epoxy resins.

Ether and Ester Derivatives Synthesis

The phenolic hydroxyl groups of this compound are key functional groups for synthesizing ether and ester derivatives.

Ether Synthesis: The most common method for preparing ether derivatives from phenols is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction follows an Sₙ2 mechanism where the phenol is first deprotonated by a strong base (e.g., sodium hydroxide, sodium hydride) to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide (e.g., ethyl bromide) or another substrate with a good leaving group, displacing the halide and forming the ether linkage. wikipedia.orgbyjus.com By reacting both hydroxyl groups, a diether can be synthesized.

Ester Synthesis: Ester derivatives are typically prepared through esterification. This can be accomplished by reacting the bisphenol with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) or, more efficiently, by reacting it with a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride in the presence of a base. The resulting bis-ester compounds have altered solubility and reactivity profiles compared to the parent bisphenol. google.com

Table 2: Synthesis of Ether and Ester Derivatives

| Derivative | Reactant 1 | Reactant 2 | Key Reagent(s) | Reaction Type |

|---|---|---|---|---|

| Ether | This compound | Alkyl Halide | Strong Base (e.g., NaOH) | Williamson Ether Synthesis (Sₙ2) |

| Ester | this compound | Acyl Chloride / Anhydride | Base (e.g., Pyridine) | Acylation / Esterification |

Polymeric Derivatives and their Research Applications

Bisphenols are a critical class of monomers in the field of polymer chemistry, used to produce high-performance plastics. europa.eu this compound, with its two phenolic hydroxyl groups, can act as a difunctional monomer in step-growth polymerization reactions to produce polymers like polycarbonates and epoxy resins.

Polycarbonates and Epoxy Resins in Material Science

Polycarbonates: Polycarbonates are a class of thermoplastic polymers containing carbonate groups in their chemical structures. The synthesis of polycarbonates from this compound can be achieved through two primary industrial routes:

Interfacial Polycondensation: This involves the reaction of the bisphenol with phosgene (B1210022) (COCl₂) or a safer alternative like triphosgene. The reaction is typically carried out in a two-phase system (e.g., dichloromethane and aqueous sodium hydroxide). wikipedia.org

Melt Transesterification: This is a phosgene-free method where the bisphenol is reacted with a carbonate diester, such as diphenyl carbonate (DPC), at high temperatures under vacuum. researchgate.netmdpi.com Phenol is eliminated as a byproduct, driving the polymerization forward.

Polycarbonates derived from bisphenols are known for their strength, toughness, and optical clarity. rsc.orgsigmaaldrich.com

Epoxy Resins: Epoxy resins are a class of reactive prepolymers and polymers which contain epoxide groups. The most common route to synthesize an epoxy resin from a bisphenol involves its reaction with epichlorohydrin (B41342) in the presence of a stoichiometric amount of a base, typically sodium hydroxide. wikipedia.orggoogle.com This reaction forms a diglycidyl ether derivative of the bisphenol. This prepolymer, often a viscous liquid or solid, can then be "cured" by reacting it with a hardener (e.g., polyamines, acid anhydrides). The curing process results in cross-linking, forming a rigid, thermoset material with excellent mechanical properties, chemical resistance, and adhesion, making it valuable for coatings, adhesives, and composite materials. monchy.comdic-global.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| Bisphenol A |

| Bromine |

| Diphenyl carbonate |

| Epichlorohydrin |

| Ferric chloride |

| Nitric acid |

| Palladium |

| Phosgene |

| Platinum |

| Sodium hydroxide |

| Sulfuric acid |

| Tetrabromobisphenol A (TBBPA) |

Novel Polymer Architectures

While the more common isomer, 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A), has been extensively used in the production of polycarbonates and epoxy resins, research into polymers derived from this compound is uncovering unique properties conferred by its specific isomeric structure. The asymmetric propane (B168953) bridge and the ortho-substitution pattern of the hydroxyl groups influence the spatial arrangement of the polymer chains, leading to materials with distinct thermal and mechanical characteristics.

One area of investigation is the synthesis of polybenzoxazines. Polybenzoxazines are a class of phenolic resins known for their high thermal stability, low water absorption, and near-zero volumetric change during curing. The synthesis of benzoxazine (B1645224) monomers from bisphenols, formaldehyde (B43269), and a primary amine allows for a high degree of molecular design flexibility. Studies on analogous systems, such as bisphenol F-based benzoxazines, have demonstrated that the isomeric substitution pattern (2,2'-, 2,4'-, and 4,4'-) has a profound impact on the polymerization behavior and the final properties of the polymer. For instance, the 2,2'-substituted monomer exhibits a faster polymerization rate and results in a polymer with higher thermal stability and glass transition temperature (Tg) compared to its 4,4'-counterpart. acs.org This "anomalous isomeric effect" highlights the potential for creating high-performance polybenzoxazines from this compound.

Furthermore, the unique geometry of this compound makes it a candidate for the core of more complex polymer architectures, such as star-shaped and hyperbranched polymers. These architectures, characterized by a central core from which multiple polymer arms radiate, exhibit lower solution and melt viscosities compared to their linear analogues of similar molecular weight. wikipedia.orgfrontiersin.org The "core-first" method, where polymer arms are grown from a multifunctional initiator, is a viable strategy for synthesizing such polymers with a this compound-derived core. acs.org The resulting materials could find applications as rheology modifiers, drug delivery vehicles, or in the development of advanced coatings.

Design and Synthesis of Ligand Analogues for Catalysis

The stereochemistry and electronic properties of this compound make it an attractive scaffold for the design and synthesis of chiral ligands for asymmetric catalysis. The proximity of the two phenol groups allows for the creation of bidentate ligands that can coordinate to a metal center, forming a stable chelate ring.

A significant area of research is the synthesis of Schiff base ligands, which are readily prepared through the condensation of an aldehyde or ketone with a primary amine. Salicylaldimines, a class of Schiff bases derived from salicylaldehyde, are particularly effective ligands for various transition metal-catalyzed reactions, including polymerization. massey.ac.nz By analogy, derivatives of this compound can be functionalized to introduce aldehyde groups, which can then be reacted with chiral amines to produce a library of chiral Schiff base ligands. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the aromatic rings or the amine component.

For example, the synthesis of planar-chiral ligands based on scaffolds like [2.2]paracyclophane has demonstrated the importance of a rigid and sterically demanding framework in achieving high enantioselectivity in catalytic reactions. dicp.ac.cn Similarly, the propane bridge in this compound provides a degree of conformational rigidity that can be exploited in the design of new chiral ligands. The synthesis of such ligands often involves multi-step procedures, starting with the functionalization of the diphenol, followed by the introduction of the coordinating groups.

Structure-Activity Relationships in Derivatives (excluding biological activity)

The performance of polymers and the efficacy of catalytic systems derived from this compound are intrinsically linked to their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new materials and catalysts with desired properties.

In the context of polymers, the isomeric structure of the bisphenol monomer plays a critical role. As observed with bisphenol F-based polybenzoxazines, the 2,2'-substitution pattern leads to polymers with superior thermal properties compared to the 4,4'-isomer. acs.org This can be attributed to differences in chain packing, intermolecular interactions, and the flexibility of the polymer backbone. The asymmetric nature of the propane-1,2-diyl bridge in this compound is expected to disrupt chain packing, potentially leading to amorphous polymers with lower crystallinity but improved solubility in organic solvents.

For catalytic applications, the SAR of ligand analogues is determined by a combination of steric and electronic effects. The substituents on the aromatic rings of the diphenol can influence the electron density at the metal center, thereby modulating its catalytic activity. For instance, electron-donating groups can increase the electron density on the metal, which may be beneficial for certain oxidative addition steps in a catalytic cycle. Conversely, electron-withdrawing groups can make the metal center more electrophilic.

Below is a table summarizing the key structural features of this compound derivatives and their expected influence on material and catalytic properties.

| Structural Feature | Influence on Polymer Properties | Influence on Catalytic Ligand Performance |

| 2,2'-Hydroxyl Substitution | Leads to amorphous polymers with potentially higher Tg and thermal stability compared to 4,4'-isomers. | Creates a pre-organized binding pocket for metal ions, influencing coordination geometry. |

| Asymmetric Propane-1,2-diyl Bridge | Disrupts polymer chain packing, enhancing solubility. | Can introduce chirality and influence the stereochemical outcome of catalytic reactions. |

| Substituents on Aromatic Rings | Modify intermolecular forces, affecting mechanical properties and solubility. | Alter the electronic properties of the metal center, modulating catalytic activity and selectivity. |

| Functional Groups on the Bridge | Can be used for cross-linking or post-polymerization modification. | Can be used to attach the ligand to a solid support or to introduce additional functionalities. |

Applications in Advanced Materials Science and Heterogeneous Catalysis

Monomeric Precursors for High-Performance Polymer Research

A comprehensive review of scientific literature reveals a notable lack of specific research data on the use of 2,2'-(Propane-1,2-diyl)diphenol as a direct monomeric precursor for high-performance polymers. The field is largely dominated by other isomers, such as 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A) and various isomers of Bisphenol F. researchgate.net These compounds are extensively used in the production of a wide array of polymers. wikipedia.org

Thermoplastics and Thermosets

There is no specific information available in published research regarding the synthesis or properties of thermoplastics or thermosets derived directly from the this compound monomer. Research on bisphenol-based polymers has historically focused on isomers where the linkage to the phenol (B47542) rings is at the para-position (4,4'-), which influences polymer chain linearity and packing. researchgate.net For example, the 2,2'-isomer of Bisphenol F-based polybenzoxazine has been shown to exhibit a higher glass transition temperature and thermal stability compared to its 4,4'-isomer, an anomalous finding that suggests the potential utility of ortho-substituted isomers. researchgate.net However, equivalent studies involving this compound have not been found.

Composite Materials Development

Consistent with the lack of data on its use in base polymers, there is no available research detailing the application of this compound in the development of composite materials. The properties of a composite are heavily dependent on the matrix resin, and without established data on polymers made from this monomer, its role in composite development remains unexplored.

Role in Polymerization Catalysis and Initiator Systems

No studies have been identified that investigate or describe the use of this compound in polymerization catalysis or as a component of initiator systems.

Ligand Design for Organometallic Catalysis

While direct use of this compound as a ligand is not prominent, its core structure is integral to a well-established class of Schiff base ligands. These ligands are synthesized through the condensation of 1,2-diaminopropane with salicylaldehyde or its derivatives. shahucollegelatur.org.inyu.edu.jo The resulting products are tetradentate ligands, often of the salen or salpn-type (N,N'-bis(salicylidene)-1,2-propanediamine), which are excellent chelating agents for a variety of metal ions. shahucollegelatur.org.in

The structure of these ligands incorporates the key features of this compound: two ortho-positioned phenol groups linked by a propane (B168953) bridge. The presence of the imine nitrogen atoms and phenolic oxygen atoms creates an N2O2 donor set that can coordinate with metal centers like nickel, cobalt, manganese, and copper. shahucollegelatur.org.inresearchgate.net Metal complexes of these Schiff bases have applications as catalysts and luminescent agents. researchgate.net

Asymmetric Catalysis Research

The use of 1,2-diaminopropane as the backbone for these Schiff base ligands introduces a chiral center into the molecule. This chirality is fundamental to their application in asymmetric catalysis, where the stereochemistry of the ligand influences the stereochemical outcome of the catalyzed reaction.

Chiral Schiff base-metal complexes derived from 1,2-diaminopropane are utilized in various enantioselective reactions. The distorted square planar geometry observed in some nickel(II) complexes of these ligands is a direct consequence of the ligand's structure and is crucial for its catalytic activity. shahucollegelatur.org.inresearchgate.net The specific stereoisomer of the 1,2-diaminopropane used (R, S, or racemic) dictates the chirality of the resulting catalyst and its effectiveness in producing a specific enantiomer of the product.

| Ligand/Complex Type | Core Diamine | Metal Center Examples | Primary Application Area | Key Structural Feature |

|---|---|---|---|---|

| Salpn-type Schiff Base Ligands | 1,2-Diaminopropane | Ni(II), Co(II), Mn(III), Cu(II) | Organometallic Catalysis | Chiral N2O2 donor set shahucollegelatur.org.inresearchgate.net |

| [Ni(salpn)]₂ Dimer Complex | 1,2-Diaminopropane | Ni(II) | Model for Catalytic Sites | Distorted square planar geometry researchgate.net |

| Chiral Diol Precursors | (R)-α-chlorohydrin | N/A (used in synthesis) | Asymmetric Synthesis of Ligands | Optically pure 1,2-diol motif nih.gov |

Ligand Scaffolds for Transition Metal Complexes

The fundamental building blocks of this compound, namely 1,2-diaminopropane and salicylaldehyde, are well-established precursors for the synthesis of Schiff base ligands. These ligands are renowned for their ability to form stable complexes with a wide array of transition metals. The resulting metal complexes are of significant interest due to their catalytic and biological activities.

Schiff bases derived from 1,2-diaminopropane and substituted salicylaldehydes are excellent chelating agents, capable of coordinating with metal ions through nitrogen and oxygen donor atoms. researchgate.net The lone pair of electrons on the two nitrogen atoms of the imine groups facilitates the formation of stable chelate rings with metal ions. researchgate.net The versatility of these ligands allows for the synthesis of metal complexes with diverse geometries and electronic properties, which in turn influences their catalytic performance. chemmethod.com

Transition metal complexes incorporating Schiff base ligands have demonstrated catalytic activity in a variety of organic transformations, including oxidation reactions. For instance, ruthenium(II) complexes with ONS donor Schiff base ligands have been shown to be effective catalysts for the oxidation of alcohols under mild conditions. nih.gov Similarly, manganese(II) Schiff base complexes have exhibited high selectivity as catalysts for the oxidation of cyclohexene. nih.gov The catalytic efficiency of these complexes is often enhanced by the stability and structural rigidity imparted by the ligand framework.

The general class of Schiff base metal complexes finds broad applications due to their pharmacological properties and their use as catalysts, luminescent materials, and stabilizers in polymer production. researchgate.nettsijournals.com

Supramolecular Chemistry and Self-Assembly Research

The principles of supramolecular chemistry, which involve the study of non-covalent interactions between molecules, are relevant to understanding the potential of this compound in self-assembly research. The phenolic hydroxyl groups and the aromatic rings of the molecule can participate in hydrogen bonding and π-π stacking interactions, which are the driving forces for the formation of larger, ordered supramolecular structures.

Salen-type ligands, which are structurally analogous to the Schiff bases that can be formed from the precursors of this compound, are known to be excellent chelating agents that form stable complexes with metal ions. chemmethod.com These metal complexes can themselves act as building blocks in supramolecular chemistry. The diversity in their synthesis, chemical composition, and structural features makes them valuable in the construction of complex supramolecular architectures. chemmethod.com The field of metal-organic frameworks (MOFs) and coordination polymers heavily relies on such self-assembly processes, where metal ions and organic ligands organize into extended networks.

While direct research on the supramolecular chemistry of this compound is limited, the broader class of Schiff bases and their metal complexes are recognized for their importance in this area. chemmethod.com The ability to tune the steric and electronic properties of the ligands by modifying the precursor molecules allows for a high degree of control over the resulting supramolecular assemblies.

Environmental Transformation and Degradation Mechanisms in Research Models

Chemical Oxidation Processes (e.g., Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment technologies effective in degrading persistent organic pollutants. These methods are characterized by the in-situ generation of highly potent chemical oxidants, most commonly the hydroxyl radical (•OH) bcengineering.lvresearchgate.net. AOPs are capable of mineralizing complex organic molecules into simpler, less harmful substances like CO₂ and H₂O.

Common AOPs applicable to phenolic compounds include:

UV/H₂O₂: Utilizes ultraviolet light to cleave hydrogen peroxide into •OH radicals researchgate.net.

Fenton and Photo-Fenton: These processes use a combination of hydrogen peroxide and ferrous ions (Fe²⁺) to generate •OH radicals. The photo-Fenton process enhances this reaction with UV light oapen.org.

Electrochemical Oxidation: This method employs an electric current and specialized electrodes to generate oxidants. Studies on the anodic oxidation of BPA using conductive diamond electrodes have shown that the process breaks the isopropylidene bridge, yielding phenol (B47542) and iso-propylene alcohol. These intermediates are subsequently oxidized into short-chain carboxylic acids and ultimately mineralized researchgate.net.

The efficiency of these processes depends on factors such as pH, temperature, and the concentration of the oxidant and catalyst.

Overview of AOPs for Phenolic Compound Degradation

| AOP Method | Key Reactants/Components | Primary Oxidant | Typical Outcome |

|---|---|---|---|

| UV/H₂O₂ | UV radiation, Hydrogen Peroxide | Hydroxyl Radical (•OH) | Degradation and mineralization |

| Photo-Fenton | UV radiation, H₂O₂, Ferrous Ions (Fe²⁺) | Hydroxyl Radical (•OH) | High mineralization rates |

| Anodic Oxidation | Electric current, specific anodes (e.g., BDD) | Hydroxyl Radical (•OH) | Cleavage of molecular structure, leading to mineralization researchgate.net |

Biodegradation Mechanisms in Model Environmental Systems

Biodegradation is a crucial process for the natural attenuation of organic compounds in soil and water. A diverse range of microorganisms, particularly bacteria, have been shown to degrade bisphenols. Genera such as Sphingomonas, Sphingobium, and Cupriavidus are frequently implicated in the breakdown of these compounds nih.gov.

In a model system, a gram-negative aerobic bacterium, designated strain MV1, demonstrated the ability to use a bisphenol compound as its sole source of carbon and energy nih.gov. The degradation pathways observed involve two primary initial steps:

Hydroxylation: The propane (B168953) bridge of the molecule is hydroxylated.

Cleavage: The molecule is cleaved, leading to the formation of smaller phenolic substances.

Metabolic intermediates identified during the biodegradation of BPA by this strain included 4-hydroxybenzoic acid and 4-hydroxyacetophenone, which are subsequently mineralized or assimilated into cell carbon nih.gov. Another key intermediate, 2,2-bis(4-hydroxyphenyl)-1-propanol, has been noted as a persistent product in some environmental water samples, indicating that complete mineralization does not always occur nih.govnih.gov.

Microorganisms and Metabolites in Bisphenol Biodegradation

| Microorganism (Genus/Strain) | Key Metabolic Intermediates Identified | Reference |

|---|---|---|

| Pseudomonas knackmussii | Various metabolic intermediates | duke.edu |

| Methylomonas clara | Various metabolic intermediates | duke.edu |

Adsorption and Sorption Mechanisms on Environmental Matrices